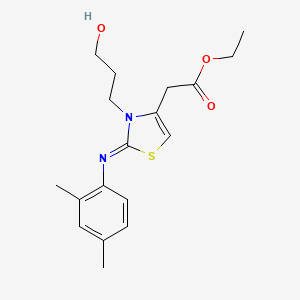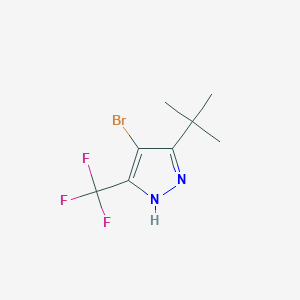
3-(二甲氨基)吡啶甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Dimethylamino)picolinic acid (3-DMAPA) is a small molecule with a wide range of applications in the scientific and medical fields. It is a derivative of pyridine, a heterocyclic aromatic compound, and is known for its unique physical and chemical properties. 3-DMAPA has been used in various scientific research applications, such as drug development, biochemistry, and molecular biology. Additionally, it has been found to have a number of biochemical and physiological effects, as well as advantages and limitations for certain lab experiments.
科学研究应用
- 应用:
- 甲氧卤酰草醚(Arylex™ 活性成分): 一种最近推出的除草剂,其中含有吡啶甲酸盐化合物。 它针对作物中的阔叶杂草 .
- 应用:
- 应用:
金属配合物配体和配位化学
除草剂开发
代谢物检测和健康影响
有机合成和联吡啶衍生物
替代合成路线
适应性和优化
作用机制
Target of Action
3-(Dimethylamino)picolinic acid, a derivative of picolinic acid, primarily targets zinc finger proteins (ZFPs) . ZFPs play a crucial role in various biological processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
The compound interacts with its targets by binding to zinc finger proteins. This binding changes their structures and disrupts zinc binding, thereby inhibiting their function . Additionally, picolinic acid, from which 3-(Dimethylamino)picolinic acid is derived, has been shown to inhibit the entry of enveloped viruses by targeting viral-cellular membrane fusion .
Biochemical Pathways
Picolinic acid, the parent compound of 3-(Dimethylamino)picolinic acid, is a catabolite of the amino acid tryptophan through the kynurenine pathway . It is involved in the inhibition of enveloped virus entry by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis .
Pharmacokinetics
It is known that the lipophilic nature of picolinic acid enhances its permeability without compromising its chelating properties . This suggests that 3-(Dimethylamino)picolinic acid may have similar properties.
Result of Action
The primary result of the action of 3-(Dimethylamino)picolinic acid is its antiviral activity. It has been shown to be effective against enveloped viruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and influenza A virus . By inhibiting the function of zinc finger proteins, it disrupts processes essential for viral replication and packaging .
安全和危害
未来方向
Research has suggested that picolinic acid, a natural compound produced by mammalian cells, can block several disease-causing viruses such as SARS-CoV-2 and influenza A viruses . This suggests that 3-(Dimethylamino)picolinic acid could potentially be developed into a broad-spectrum therapeutic that can help fight against a variety of viral diseases.
生化分析
Biochemical Properties
3-(Dimethylamino)picolinic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with zinc finger proteins, which are involved in various cellular processes, including DNA recognition, RNA packaging, and transcriptional activation . The interaction between 3-(Dimethylamino)picolinic acid and zinc finger proteins involves binding to the zinc ions, thereby altering the structure and function of these proteins. This interaction can inhibit the normal function of zinc finger proteins, leading to various biochemical effects.
Cellular Effects
The effects of 3-(Dimethylamino)picolinic acid on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-(Dimethylamino)picolinic acid can inhibit the entry of enveloped viruses into cells by targeting viral-cellular membrane fusion . This antiviral activity is significant as it can restrict the replication of viruses such as SARS-CoV-2 and influenza A virus. Additionally, 3-(Dimethylamino)picolinic acid can modulate immune responses by interacting with cytokines like interferon gamma .
Molecular Mechanism
At the molecular level, 3-(Dimethylamino)picolinic acid exerts its effects through several mechanisms. One of the primary mechanisms involves binding to zinc finger proteins, which disrupts their ability to bind zinc ions and alters their structure . This disruption can inhibit the function of these proteins, leading to changes in gene expression and cellular processes. Additionally, 3-(Dimethylamino)picolinic acid can interfere with viral membrane integrity and inhibit virus-cellular membrane fusion, thereby preventing viral entry into host cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Dimethylamino)picolinic acid can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3-(Dimethylamino)picolinic acid can maintain its antiviral activity over extended periods, making it a promising candidate for long-term antiviral therapies
Dosage Effects in Animal Models
The effects of 3-(Dimethylamino)picolinic acid vary with different dosages in animal models. In preclinical studies, this compound has shown dose-dependent antiviral activity against viruses such as SARS-CoV-2 and influenza A virus . At higher doses, 3-(Dimethylamino)picolinic acid can significantly reduce viral replication without causing toxicity to the host cells. It is essential to determine the optimal dosage that maximizes therapeutic effects while minimizing potential adverse effects.
Metabolic Pathways
3-(Dimethylamino)picolinic acid is involved in several metabolic pathways, primarily related to the metabolism of tryptophan. This compound is a product of the kynurenine pathway, which is a major route for tryptophan catabolism . The kynurenine pathway produces several metabolites, including picolinic acid, which can be further converted into 3-(Dimethylamino)picolinic acid. This pathway involves various enzymes, such as indoleamine 2,3-dioxygenase and kynurenine 3-monooxygenase, which play crucial roles in the metabolism of tryptophan and its derivatives .
Transport and Distribution
The transport and distribution of 3-(Dimethylamino)picolinic acid within cells and tissues are essential for its biological activity. This compound can be transported across cell membranes and distributed to various cellular compartments. It interacts with transporters and binding proteins that facilitate its movement within the cell . The distribution of 3-(Dimethylamino)picolinic acid can affect its localization and accumulation in specific tissues, influencing its overall biological effects.
Subcellular Localization
The subcellular localization of 3-(Dimethylamino)picolinic acid is critical for its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm and nucleus, where it interacts with various biomolecules . The targeting signals and post-translational modifications of 3-(Dimethylamino)picolinic acid play a role in directing it to specific subcellular locations. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
3-(dimethylamino)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-10(2)6-4-3-5-9-7(6)8(11)12/h3-5H,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCWQJIHWGDBGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(N=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-Dihydrospiro[1-benzopyran-2,3'-oxolane]-4-amine hydrochloride](/img/structure/B2524401.png)

![3-((4-methoxyphenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)propanamide](/img/structure/B2524403.png)

![2-[10-(3,4-Dimethylphenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]-5-methoxyphenol](/img/structure/B2524406.png)
![2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2524410.png)

amino}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2524412.png)

![Methyl 4-hydroxy-1-{[3-(trifluoromethyl)anilino]carbonyl}-2-pyrrolidinecarboxylate](/img/structure/B2524417.png)

![tert-butyl N-[(3S,4R)-3,4-dihydroxycyclohexyl]carbamate](/img/structure/B2524421.png)

